molecular formula C12H20N4O B2634353 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 1856091-65-0

1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2634353
CAS No.: 1856091-65-0
M. Wt: 236.319
InChI Key: VYEPPYJEKHAQIC-UHFFFAOYSA-N
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Description

1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a piperidine ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Ethylation and Carbonylation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yields and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

    1-Ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure but with different substitution patterns.

    1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine: Similar structure but with different substitution positions.

    1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: 1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a pyrazole and piperidine ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-16-10(8-11(13)14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEPPYJEKHAQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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